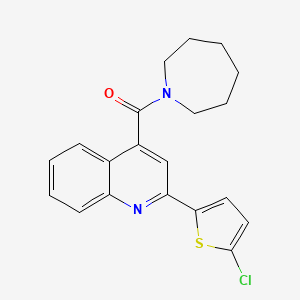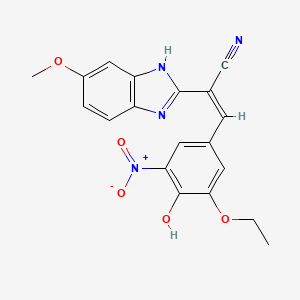
4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline
説明
4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline, also known as ACPTQ, is a chemical compound that has been widely used in scientific research due to its unique properties. This compound belongs to the class of quinoline derivatives and has been synthesized using various methods. The purpose of
作用機序
The mechanism of action of 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline is not fully understood. However, it has been proposed that 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline exerts its anticancer and antitumor activities by inducing apoptosis in cancer cells. 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline has also been found to inhibit the growth of Plasmodium falciparum, the parasite responsible for malaria, by inhibiting the activity of the parasite's dihydroorotate dehydrogenase enzyme.
Biochemical and Physiological Effects:
4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline has been found to exhibit various biochemical and physiological effects. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline has also been found to inhibit the activity of dihydroorotate dehydrogenase, which is responsible for the synthesis of pyrimidines in the parasite responsible for malaria. Additionally, 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline has been found to exhibit antioxidant activity, which can help to protect cells from oxidative damage.
実験室実験の利点と制限
One of the main advantages of using 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline in lab experiments is its unique properties. 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline has been found to exhibit anticancer, antimalarial, and antitumor activities, making it a valuable compound for studying these diseases. Additionally, 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline has been found to exhibit luminescent properties, which can be used for detecting the presence of metal ions in biological samples. However, one of the limitations of using 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline in lab experiments is its low solubility in water, which can make it difficult to work with.
将来の方向性
There are several future directions for research on 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline. One area of research could be to further investigate the mechanism of action of 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline. Additionally, research could be done to explore the potential of 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline as a therapeutic agent for the treatment of cancer, malaria, and other diseases. Further research could also be done to explore the use of 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline as a fluorescent probe for detecting the presence of metal ions in biological samples. Finally, research could be done to develop new methods for synthesizing 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline that are more efficient and environmentally friendly.
合成法
4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline has been synthesized using various methods, including the Pictet-Spengler reaction, Friedlander synthesis, and the Skraup reaction. The most commonly used method for synthesizing 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline is the Pictet-Spengler reaction. This method involves the condensation of 2-aminothiophenol and 1-azepanone in the presence of a strong acid catalyst, such as sulfuric acid. The reaction takes place under reflux conditions, and the resulting product is purified using column chromatography.
科学的研究の応用
4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline has been used in various scientific research studies due to its unique properties. It has been found to exhibit anticancer, antimalarial, and antitumor activities. 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline has also been used as a fluorescent probe for detecting the presence of metal ions in biological samples. Additionally, 4-(1-azepanylcarbonyl)-2-(5-chloro-2-thienyl)quinoline has been used as a ligand for the synthesis of metal complexes that exhibit luminescent properties.
特性
IUPAC Name |
azepan-1-yl-[2-(5-chlorothiophen-2-yl)quinolin-4-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2OS/c21-19-10-9-18(25-19)17-13-15(14-7-3-4-8-16(14)22-17)20(24)23-11-5-1-2-6-12-23/h3-4,7-10,13H,1-2,5-6,11-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBLJCHVERJYOLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=C(S4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501148997 | |
| Record name | [2-(5-Chloro-2-thienyl)-4-quinolinyl](hexahydro-1H-azepin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Azepan-1-yl[2-(5-chlorothiophen-2-yl)quinolin-4-yl]methanone | |
CAS RN |
355384-03-1 | |
| Record name | [2-(5-Chloro-2-thienyl)-4-quinolinyl](hexahydro-1H-azepin-1-yl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=355384-03-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [2-(5-Chloro-2-thienyl)-4-quinolinyl](hexahydro-1H-azepin-1-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501148997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]-4-methyl-3-nitrobenzamide](/img/structure/B5974353.png)
![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(tetrahydro-3-thienyl)-2-pyridinamine](/img/structure/B5974360.png)
![N-(3,4-dimethylphenyl)-1-(1-{[(3,4-dimethylphenyl)amino]carbonyl}propyl)-1H-pyrazole-3-carboxamide](/img/structure/B5974367.png)
![N-{[(3,5-dichlorophenyl)amino]carbonyl}-4-methylbenzenesulfonamide](/img/structure/B5974374.png)

![N'-[5-(hydroxyimino)-6,7-dihydro-2,1,3-benzoxadiazol-4(5H)-ylidene]benzohydrazide](/img/structure/B5974377.png)
![1-[2-hydroxy-3-(4-methoxy-2-{[(1-phenylcyclopropyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B5974380.png)
![N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-6-oxo-1-[2-(2-pyridinyl)ethyl]-3-piperidinecarboxamide](/img/structure/B5974382.png)

![2-{2-[(3,5-di-tert-butyl-4-hydroxybenzylidene)hydrazono]-4-oxo-1,3-thiazolidin-5-yl}-N-(4-methylphenyl)acetamide](/img/structure/B5974393.png)
![6-{3-oxo-3-[2-(3-phenylpropyl)-4-morpholinyl]propyl}-4,5-dihydro-3(2H)-pyridazinone](/img/structure/B5974399.png)
![6-(3-chlorophenyl)-N-methyl-N-[(7-methyl-1H-benzimidazol-2-yl)methyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B5974409.png)
![N,N'-bis[2-(aminocarbonyl)phenyl]terephthalamide](/img/structure/B5974437.png)
![4-{[2-(4-nitrophenyl)-5-oxo-1,3-oxazol-4(5H)-ylidene]methyl}phenyl acetate](/img/structure/B5974444.png)